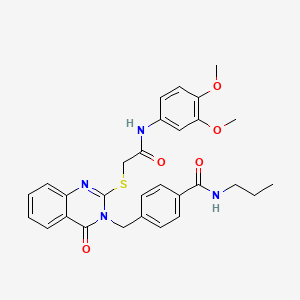

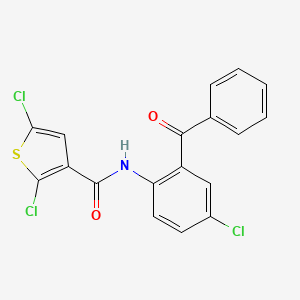

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

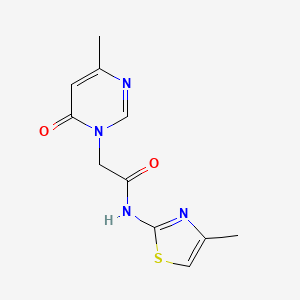

“N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

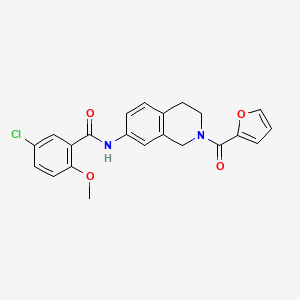

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of benzoyl, chlorophenyl, and carboxamide functional groups . The exact 3D structure would require more detailed analysis, such as X-ray crystallography .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 70.7±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 196.3±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

A study focused on the synthesis and spectroscopic properties of thiourea derivatives, including those with chlorophenyl and dibromophenyl substituents, showcasing the process of creating compounds with potential antibacterial and anti-pathogenic activities. These compounds were characterized by elemental analysis, IR, and NMR spectroscopy, highlighting their interaction with bacterial cells, notably against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm growth capabilities. This research demonstrates the compound's potential as a foundation for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science Applications

In material science, research on carboxylate-containing polyamides synthesized from di(amino)benzoic acid and various dichlorides was conducted to explore their application in biomineralization and material development. These studies involved the creation of CaCO3 in the presence of polyamides, analyzing the role of Ca(II) binding by carboxylate, which may have implications for understanding biomineralization processes (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Chemical Structure and Reactivity

Another study delved into the chemical structure and reactivity of a similar compound, focusing on its crystal structure analysis, spectral IR, NMR UV-Vis investigations, and theoretical studies, including DFT calculations. This research provided insights into the optimized molecular structure, vibrational frequencies, and electronic properties of the compound, contributing to a better understanding of its reactivity and potential applications in various fields, from materials science to bioactive molecule development (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Potential Biological Activity

Targeted synthesis and analysis of biologically active azomethine derivatives of amino-tetrahydro-benzothiophene-carboxamide highlighted the pharmacological potential of similar structures. This research aimed at predicting, optimizing synthesis conditions, and developing analysis methods for compounds with anticipated cytostatic, antitubercular, and anti-inflammatory activities. It suggests a broader scope for the synthesis and study of related compounds to identify leading candidates for pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3NO2S/c19-11-6-7-14(22-18(24)13-9-15(20)25-17(13)21)12(8-11)16(23)10-4-2-1-3-5-10/h1-9H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTFSOLYKGTYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)

![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)

![3-(2-chloro-4-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2671695.png)

![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)

![2-(4-Butoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2671700.png)